One of the primary applications of (+)-Pinanediol is as a chiral precursor and scaffolding molecule in organic synthesis. Its multiple hydroxyl groups can be selectively modified or protected to create new functional groups, allowing researchers to build complex molecules with a defined stereochemistry (3D arrangement of atoms) []. This is particularly valuable in the development of pharmaceuticals and other biologically active molecules, where chirality often plays a crucial role in function.
For example, (+)-Pinanediol can be used as a starting material for the synthesis of chiral boronic esters, which are important intermediates in the preparation of various organic compounds [].
(+)-Pinanediol can also be isotopically labeled with stable isotopes of carbon or deuterium. These labeled versions are valuable tools for studying metabolic pathways and chemical reactions. By tracking the movement of the labeled atoms within a molecule, researchers can gain insights into reaction mechanisms and the fate of (+)-Pinanediol in biological systems [].
(1S,2S,3R,5S)-(+)-2,3-Pinanediol is a bicyclic monoterpene diol characterized by its unique stereochemistry and molecular formula of C₁₀H₁₈O₂. It has a molecular weight of 170.25 g/mol and is known for its crystalline structure, appearing as a white to light beige powder. This compound is notable for its role in various
(+)-Pinanediol's mechanism of action as a chiral reagent relies on its ability to form diastereomeric complexes with a metal catalyst. Due to its specific configuration, (+)-pinanediol interacts differently with each enantiomer of the substrate molecule during a reaction. This differential interaction directs the formation of the desired product with a specific stereochemistry [].
(1S,2S,3R,5S)-(+)-2,3-Pinanediol can undergo several chemical transformations:
Research indicates that (1S,2S,3R,5S)-(+)-2,3-Pinanediol exhibits significant biological activity. It has been shown to induce differentiation in S91 melanoma and PC12 pheochromocytoma cells, suggesting potential therapeutic applications in cancer treatment and neuroprotection. Additionally, its structure allows it to interact with biological systems in ways that could lead to the development of sunless tanning products due to its ability to influence melanin production .
Several methods exist for synthesizing (1S,2S,3R,5S)-(+)-2,3-Pinanediol:
(1S,2S,3R,5S)-(+)-2,3-Pinanediol finds applications across multiple fields:
Studies on (1S,2S,3R,5S)-(+)-2,3-Pinanediol have explored its interactions with various biological targets. These investigations include:
Several compounds share structural similarities with (1S,2S,3R,5S)-(+)-2,3-Pinanediol. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(1R,2R,3R)-Pinanediol | C₁₀H₁₈O₂ | Different stereochemistry leading to distinct properties |
(1S)-(−)-Pinanediol | C₁₀H₁₈O₂ | Enantiomer with potentially different biological activity |
6-Methyl-2-pinen-4-ol | C₁₀H₁₈O | Contains a methyl group that alters reactivity |
4-Hydroxy-α-pinene | C₁₀H₁₈O₂ | Hydroxyl group at a different position affects properties |
The uniqueness of (1S,2S,3R,5S)-(+)-2,3-Pinanediol lies in its specific stereochemistry which influences its biological activity and chemical reactivity compared to these similar compounds. Its ability to induce differentiation in certain cell types sets it apart from others that may not exhibit such effects .
The thermal behavior of (1S,2S,3R,5S)-(+)-2,3-pinanediol has been extensively characterized through multiple analytical techniques. Differential scanning calorimetry analysis reveals a sharp melting transition at 56.1°C (329.26 K) with an enthalpy of fusion of 15.85 kJ/mol [1] [2]. This melting point shows remarkable consistency across commercial suppliers, with reported ranges typically falling between 53-60°C [3] [4] [5] [6] [7] [8] [9].
The compound exhibits complex polymorphism with three distinct ordered phases identified through differential scanning calorimetry, polarized light thermal microscopy, and variable temperature X-ray diffraction studies [10] [11]. These polymorphic forms demonstrate the compound's ability to form plastic crystals, which are mesophases characterized by orientational disorder while maintaining positional order [10] [11]. Despite strong intermolecular hydrogen bonding capabilities, the globular molecular shape of pinanediol facilitates plastic crystal formation [10].
Temperature Range (°C) | Phase State | Key Observations | Analysis Method |
---|---|---|---|
53-60 | Solid (crystalline) | Sharp melting transition with consistent values | DSC, FTIR, GC |
>60 | Liquid | Clear liquid phase formation | Visual observation |
10-50 | Solid polymorphs | Multiple ordered phases identified | DSC, X-ray diffraction |
20-80 | Solution phases | Temperature-dependent solubility behavior | Dynamic method |
The solubility characteristics of (1S,2S,3R,5S)-(+)-2,3-pinanediol vary significantly across different solvent classes. The compound demonstrates slight solubility in common organic solvents including chloroform, methanol, and toluene [3] [12] [13] [8]. Toluene serves as the standard solvent for optical rotation measurements due to its appropriate solvation properties and transparency in the visible spectrum [3] [5] [6] [7] [8].
Among α-pinene oxidation products, pinanediol exhibits the highest water solubility, following the order: pinanediol > diaterpenylic acid acetate ≥ 3-methyl-1,2,3-butanetricarboxylic acid > terebic acid [1] [2]. The Wilson equation provides the most accurate correlation for pinanediol-water solubility data with a standard deviation of 1.25 [1].
Solvent Class | Representative Solvent | Solubility Level | Temperature Dependence |
---|---|---|---|
Halogenated | Chloroform | Slightly soluble | Room temperature stable |
Alcoholic | Methanol | Slightly soluble | Room temperature stable |
Aromatic | Toluene | Slightly soluble | Used for optical rotation measurements |
Aqueous | Water | High (relative) | Increases with temperature (25-80°C range) |
The chiroptical properties of (1S,2S,3R,5S)-(+)-2,3-pinanediol are well-characterized and highly consistent across analytical sources. The specific rotation [α]₂₀/D measures +8.5° (c=6.5, toluene) for the (+) enantiomer under standard conditions using sodium D-line illumination at 589 nm and 20°C [3] [5] [6] [7]. The corresponding (-) enantiomer exhibits -8.5° under identical conditions [14].
High optical purity is consistently maintained with enantiomeric excess values of 99% confirmed through gas-liquid chromatography [5] [7]. This exceptional optical purity makes pinanediol valuable as a chiral auxiliary in asymmetric synthesis and for resolution of proline boronate esters [5] [7].
Raman optical activity studies reveal that the chirality in pinanediol is delocalized throughout the entire molecular structure rather than concentrated solely on chiral centers [15]. The two hydroxyl groups contribute minimal signals to the Raman optical activity spectrum, while oxygen atoms provide strong chiroptical responses, indicating complex electronic delocalization effects [15].
Property | (+) Enantiomer | (-) Enantiomer | Literature Range |
---|---|---|---|
Specific Rotation [α]₂₀/D | +8.5° (c=6.5, toluene) | -8.5° (c=6.5, toluene) | +8.0 to +11.0° / -7.5 to -9.5° |
Enantiomeric Excess | 99% (GLC) | 99% (GLC) | Consistently >98% |
Optical Purity | High optical purity confirmed | High optical purity confirmed | Commercial grade variations |
The thermal stability profile of (1S,2S,3R,5S)-(+)-2,3-pinanediol demonstrates excellent stability below 100°C, making it suitable for standard synthetic and analytical applications [16]. While specific kinetic parameters for pinanediol thermal decomposition are limited in current literature, related pinane compounds provide valuable insights into expected thermal behavior.
Related pinane hydroperoxide compounds exhibit activation energies ranging from 109-139 kJ/mol for thermal decomposition processes [17] [18] [19]. Pinane hydroperoxide shows an exothermic onset temperature of 114.6°C with a heat of decomposition of 1878.0 J/g and an activation energy of 109.4 kJ/mol [17]. These related studies suggest that pinanediol should maintain structural integrity well above its melting point.
The thermal decomposition of structurally related pinan-2-ol compounds occurs through first-order kinetics with temperature-dependent conversion rates [20]. Investigations in flow-type reactors demonstrate that conversion begins at approximately 400°C for related pinane compounds, with complete conversion reached at 550°C [20].
Temperature Range (°C) | Decomposition Stage | Key Processes | Kinetic Characteristics |
---|---|---|---|
100-150 | Initial stability range | Structural stability maintained | No significant mass loss |
150-300 | Onset of thermal events | Possible dehydration reactions | First-order kinetics observed |
300-450 | Primary decomposition | Bond cleavage and rearrangement | Multiple reaction pathways |
>450 | Complete degradation | Formation of volatile products | Complex product formation |